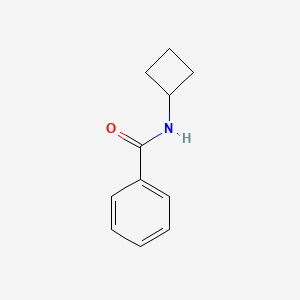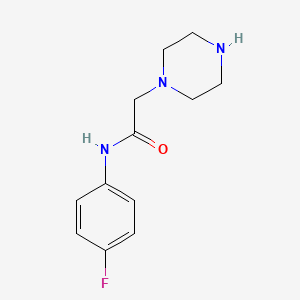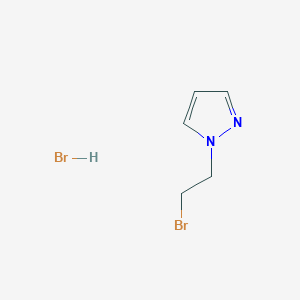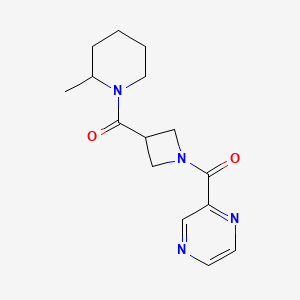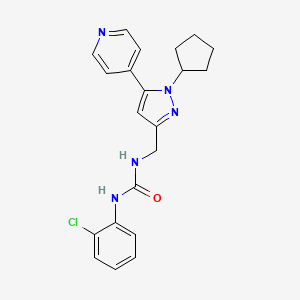![molecular formula C17H13N3O3S B2502364 N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide CAS No. 327078-01-3](/img/structure/B2502364.png)
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research : Thiazolides, including derivatives similar to N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide, have shown potential in cancer research. For instance, they can induce cell death in colon carcinoma cell lines by interacting with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which is often overexpressed in tumors, including colon carcinomas. The molecular structures of thiazolides are critical for this interaction and subsequent apoptosis induction in colon cancer cells (Brockmann et al., 2014). Additionally, some thiazolide derivatives exhibit anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and Antiparasitic Applications : Thiazolides, including those related to this compound, have demonstrated significant antimicrobial and antiparasitic properties. For example, some derivatives have been synthesized and evaluated for antifungal activity (Narayana et al., 2004), and others have shown potential against various intracellular protozoan parasites (Esposito et al., 2005).
Mechanisms of Action and Drug Design : Studies have explored the structure-function relationships of thiazolides to understand their mechanisms of action and guide drug design. For instance, modifications in the benzene and thiazole rings of thiazolides can significantly affect their antiparasitic activity, offering insights for future drug development (Esposito et al., 2007). Moreover, the presence or absence of certain functional groups, such as the nitro group, can influence the efficacy of thiazolides against different pathogens and cancer cells (Hemphill & Müller, 2012).
Pharmacokinetics and Drug Development : Research has also focused on the synthesis and evaluation of thiazolide derivatives for their pharmacokinetic profiles, which are crucial for drug development. These studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, thereby informing their potential as therapeutic agents (Valladares-Méndez et al., 2014).
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(13-6-2-1-3-7-13)19-17-18-11-15(24-17)10-12-5-4-8-14(9-12)20(22)23/h1-9,11H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAYAXCKZNKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
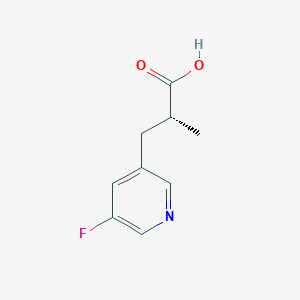
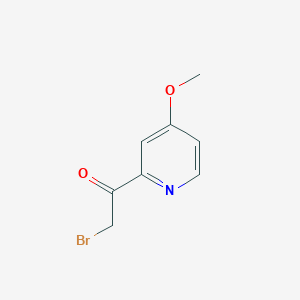
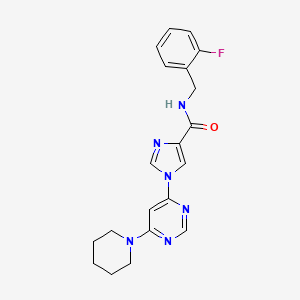
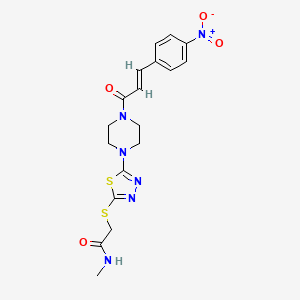
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

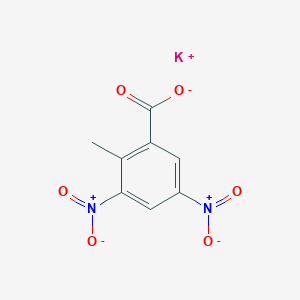
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

